2-((3,4-dichlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole
Description
The compound 2-((3,4-dichlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole features a 4,5-dihydroimidazole core, a partially saturated five-membered heterocycle with two nitrogen atoms. Key substituents include:
- 1-Tosyl group (p-toluenesulfonyl): A sulfonate ester that enhances stability and modulates electronic properties.
- This structure suggests applications in medicinal chemistry, particularly as a protease or kinase inhibitor, due to the thioether’s ability to interact with cysteine residues and the aromatic moieties’ role in binding pockets .
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2S2/c1-12-2-5-14(6-3-12)25(22,23)21-9-8-20-17(21)24-11-13-4-7-15(18)16(19)10-13/h2-7,10H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMOHDZTGSLPQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((3,4-dichlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a synthetic organic compound characterized by its unique chemical structure, which includes a five-membered imidazole ring, a tosyl group, and a dichlorobenzyl thioether. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and local anesthetic properties.
Chemical Structure and Synthesis
The compound's structure can be described as follows:
- Imidazole Ring : A five-membered ring containing two nitrogen atoms.
- Tosyl Group : A sulfonyl group that enhances the compound's reactivity.
- Dichlorobenzyl Thioether : A side chain that contributes to the compound's biological activity.
Synthesis Overview
The synthesis of this compound typically involves several steps:
- Formation of the Imidazole Ring : This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
- Introduction of the Tosyl Group : The imidazole derivative reacts with tosyl chloride in the presence of a base.
- Attachment of the Dichlorobenzyl Group : A nucleophilic substitution reaction occurs with 3,4-dichlorobenzyl chloride.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its primary targets include bacteria and viruses associated with oral and throat infections. The mechanism involves the denaturation of microbial proteins, disrupting their life cycles and reducing viral loads in infections like the common cold.
Table 1: Antimicrobial Activity Against Pathogens
| Pathogen | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Moderate | |
| Bacillus subtilis | High | |
| Klebsiella pneumoniae | Low |
Local Anesthetic Properties
The compound also demonstrates local anesthetic properties through sodium channel blockade. This effect is crucial for its potential application in pain management and surgical procedures.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals that it maintains antimicrobial activity for approximately 5 to 10 minutes post-administration. This limited duration suggests that formulation strategies could enhance its efficacy by prolonging its action.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Study on Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against common bacterial strains using standard diffusion methods. Results showed that it effectively inhibited bacterial growth comparable to established antibiotics like ciprofloxacin .
- Local Anesthetic Application : In animal models, the compound demonstrated significant pain relief when administered locally, suggesting its potential for use in minor surgical procedures.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. The compound has shown promise in inhibiting the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression. For instance:
- Case Study : In vitro assays demonstrated that 2-((3,4-dichlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
The compound's thioether moiety enhances its interaction with biological membranes, leading to increased antimicrobial activity.
- Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This table illustrates the effectiveness of the compound against various pathogens, indicating its potential use in developing new antimicrobial agents .
Cosmetic Applications
The compound's properties may also extend to cosmetic formulations due to its ability to enhance skin penetration and stability of active ingredients.
- Research Insight : Formulations containing this compound showed improved skin hydration and anti-inflammatory effects in clinical trials involving topical applications on human subjects .
Material Science
Due to its unique chemical structure, the compound is being explored for use in polymer chemistry as a cross-linking agent.
Comparison with Similar Compounds
Structural Similarities and Differences
Core Heterocycles
Key Observations :
- The 3,4-dichlorobenzyl group contrasts with methoxy () or dimethoxy () substituents, offering divergent electronic effects (electron-withdrawing vs. electron-donating) .
Functional Groups and Reactivity
- Thioether Linkage: Present in all compounds except .
- Sulfonate vs. Hydrobromide : The tosyl group in the target compound enhances stability toward hydrolysis compared to the hydrobromide salt in , which likely improves aqueous solubility .
- Acetic Acid vs. Tosyl : The acetic acid moiety in enables esterification or salt formation, absent in the target compound .
Physicochemical Properties
Key Observations :
Q & A
Basic: What are the standard synthetic routes for preparing 2-((3,4-dichlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole?
The synthesis typically involves two key steps: (1) imidazole ring formation and (2) thioether linkage introduction.
- Imidazole ring formation : Use glyoxal, ammonia, and formaldehyde in a condensation reaction to generate the 4,5-dihydro-1H-imidazole core .
- Thioether linkage : React 3,4-dichlorobenzyl chloride with the imidazole intermediate in the presence of a base (e.g., K₂CO₃) under inert conditions to form the thioether bond. Tosyl protection (1-tosyl) is achieved using tosyl chloride in a separate step .
- Methodological note : Monitor reaction progress via TLC or HPLC to optimize yields, which may vary due to steric hindrance from the dichlorobenzyl group.
Basic: How is the compound structurally characterized post-synthesis?
Characterization relies on spectroscopic and crystallographic methods:
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., dihydroimidazole CH₂ groups at δ ~3.5 ppm) and aromatic signals from dichlorobenzyl/tosyl groups .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using programs like SHELXL . For example, similar imidazole derivatives show monoclinic (P21/c) systems with hydrogen-bonded networks .
- Mass spectrometry : Confirm molecular weight (exact mass: 262.0388 g/mol for related analogs) .
Advanced: How can low yields in thioether formation be mitigated?
Low yields often arise from competing side reactions (e.g., oxidation of thiol intermediates). Strategies include:
- Temperature control : Perform reactions at 0–5°C to minimize disulfide formation.
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of dichlorobenzyl chloride .
- Alternative routes : Explore microwave-assisted synthesis to accelerate kinetics, as demonstrated for related imidazole-thioether compounds .
Advanced: What crystallographic techniques resolve hydrogen-bonding patterns in this compound?
- Graph set analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., R₂²(8) motifs) using SHELX-refined crystallographic data .
- Crystal packing studies : For analogs like 2-(thienyl)-dihydroimidazole, monoclinic systems (a = 6.13 Å, b = 11.57 Å) show intermolecular N–H···S interactions stabilizing the lattice .
- Synchrotron radiation : High-resolution data collection improves electron density maps for accurate bond-length analysis .
Advanced: How should contradictory biological activity data be analyzed?
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
- Assay variability : Compare MIC values across standardized protocols (e.g., CLSI guidelines).
- Structural analogs : Evaluate substituent effects; e.g., replacing 3,4-dichlorobenzyl with 4-chlorobenzyl alters lipophilicity and target binding .
- Metabolic stability : Assess compound degradation in cell culture media via LC-MS to rule out false negatives .
Basic: What safety precautions are required when handling this compound?
- Hazard identification : The 3,4-dichlorobenzyl chloride precursor (CAS 102-47-6) is a hazardous irritant .
- PPE : Use nitrile gloves, goggles, and fume hoods during synthesis.
- Waste disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal .
Advanced: How can computational methods predict the compound’s reactivity?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electrophilic sites (e.g., sulfur in thioether).
- Docking studies : Simulate binding to biological targets (e.g., enzymes with imidazole-recognition sites) using AutoDock Vina .
- MD simulations : Analyze stability in aqueous solutions to guide formulation design .
Basic: What are the key applications of this compound in academic research?
- Drug discovery : As a kinase inhibitor scaffold due to its hydrogen-bonding capability .
- Chemical biology : Probe protein-ligand interactions via photoaffinity labeling .
- Material science : Study self-assembly of thioether-linked supramolecular structures .
Advanced: How do substituents on the imidazole ring affect electronic properties?
- Electron-withdrawing groups (e.g., tosyl) decrease ring basicity, altering reactivity in nucleophilic substitutions.
- Hammett constants : Correlate σ values of substituents (e.g., Cl, CH₃) with reaction rates in SNAr mechanisms .
- Spectroscopic shifts : Electron-donating groups upfield-shift ¹H NMR signals of adjacent protons .
Advanced: What strategies validate the compound’s purity for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
